3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
Overview
Description
3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid is a chemical compound with the molecular formula C16H12N4O4 It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and two benzoic acid groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-amino-1,2,4-triazole, have been reported to inhibit dna synthesis .
Mode of Action
Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Given its potential role as a dna synthesis inhibitor , it could affect pathways related to cell division and growth.
Result of Action
If it acts as a dna synthesis inhibitor like its structural analogs , it could potentially halt cell division and growth, leading to cell death.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its solubility in water and alcohol suggests that it could be more effective in aqueous or alcoholic environments. Additionally, its stability could be affected by temperature, light, and the presence of strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 3-Amino-1,2,4-triazole, can inhibit the enzyme catalase, inducing a compensatory mechanism for hydrogen peroxide detoxification, which includes increasing the activity of glutathione peroxidase (GPX) and glutathione reductase .
Cellular Effects
It is known that similar compounds can inhibit chlorophyll synthesis, leading to chlorotic leaves and bleached plants .
Molecular Mechanism
Similar compounds are known to form extensive hydrogen bonding interactions with cations and anions, leading to a complex 3D network .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have good thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid typically involves the reaction of hydrazine derivatives with carboxylic acids. One common method includes the cyclization of hydrazine with benzoic acid derivatives under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as ortho-phosphoric acid, which facilitates the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The amino group on the triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: Another triazole derivative with similar structural features.
4-Amino-1,2,4-triazole: A simpler triazole compound with a single amino group.
3-Amino-1,2,4-triazole-5-thiol: A triazole derivative with a thiol group, known for its biological activities.
Uniqueness
3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid is unique due to the presence of two benzoic acid groups attached to the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[4-amino-5-(3-carboxyphenyl)-1,2,4-triazol-3-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c17-20-13(9-3-1-5-11(7-9)15(21)22)18-19-14(20)10-4-2-6-12(8-10)16(23)24/h1-8H,17H2,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOJVQHWWJXBET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NN=C(N2N)C3=CC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70854395 | |
Record name | 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70854395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923057-85-6 | |
Record name | 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70854395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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